1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring and a propanone backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one typically involves the bromination of 1-(3-chloro-4-hydroxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of phenylpropanoic acids or aldehydes.
Reduction: Formation of phenylpropanols.
Scientific Research Applications
1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of certain enzymes. The hydroxyl group can form hydrogen bonds with active site residues, stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the hydroxyl group.
1-Bromo-3-chloro-2-propanol: Contains an additional hydroxyl group on the propanone backbone.
2-Bromo-1-(4-hydroxyphenyl)propan-1-one: Similar but with different substitution patterns on the phenyl ring.
Uniqueness: 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H8BrClO2 |
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Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |
InChI Key |
JENYJTVSWWRZPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)O)Cl)Br |
Origin of Product |
United States |
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